

UFP-512: A Technical Guide to its Chemical Structure and Pharmacological Properties

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Compound of Interest

Compound Name: UFP-512

Cat. No.: B1683366

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Abstract

UFP-512, a potent and selective delta-opioid (δ -opioid) receptor agonist, has emerged as a significant research tool and a potential therapeutic agent, particularly in the fields of neuroscience and pain management. Its unique pharmacological profile, characterized by high affinity and selectivity for the δ -opioid receptor, offers a promising avenue for the development of novel analgesics and treatments for mood disorders with potentially fewer side effects than traditional mu-opioid receptor agonists. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and multifaceted pharmacological properties of **UFP-512**, supported by quantitative data and detailed experimental methodologies.

Chemical Structure and Synthesis

UFP-512, chemically known as (3S)-3-[[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid, is a peptidomimetic compound.[1] Its structure is based on the Dmt-Tic pharmacophore, where Dmt is 2',6'-dimethyl-L-tyrosine and Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[1][2] This core structure is crucial for its high affinity and selectivity for the δ -opioid receptor.

Table 1: Chemical and Physical Properties of **UFP-512**

Property	Value	Reference
IUPAC Name	(3S)-3-[[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid	
Synonyms	H-Dmt-Tic-NH-CH(CH ₂ -COOH)-Bid, UFP 512, UFP512	
CAS Number	480446-44-4	
Molecular Formula	C ₃₁ H ₃₃ N ₅ O ₅	
Molecular Weight	555.64 g/mol	
SMILES	<chem>CC1=CC(=CC(=C1C--INVALID-LINK--O)C4=NC5=CC=CC=C5N4">C@@(HN)C)O</chem>	

The synthesis of **UFP-512** involves solid-phase peptide synthesis techniques. While the exact, detailed protocol for **UFP-512** is proprietary, the general methodology for creating analogues with the Dmt-Tic pharmacophore is well-established. This process typically involves the sequential coupling of protected amino acid residues on a solid support, followed by cleavage and deprotection to yield the final compound. The synthesis of the benzimidazole moiety is a key step, often achieved by reacting a diamine with a carboxylic acid or its derivative.

Pharmacological Properties

UFP-512 is a highly selective agonist for the δ -opioid receptor, exhibiting significantly lower affinity for the mu (μ)- and kappa (κ)-opioid receptors. This selectivity is a key attribute, as it is hypothesized to contribute to a more favorable side-effect profile compared to non-selective opioids.

Table 2: Receptor Binding Affinities (K_i) of **UFP-512** and Related Compounds

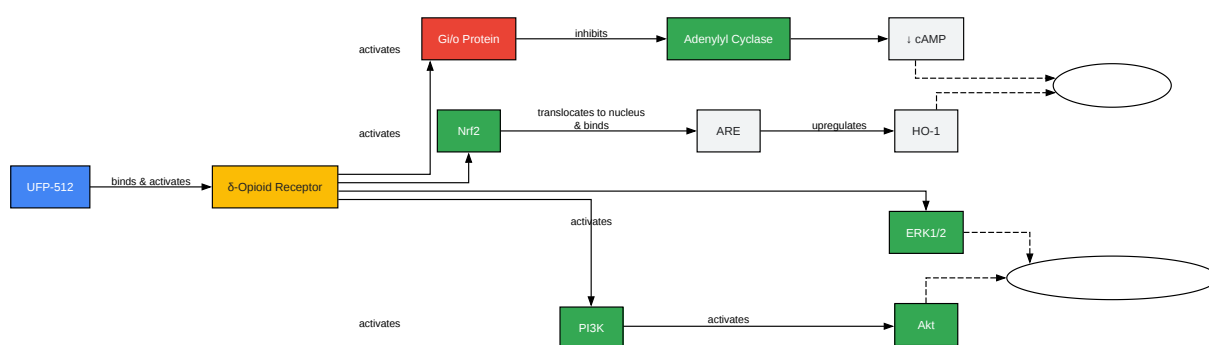
Compound	δ -Opioid Receptor (Ki, nM)	μ -Opioid Receptor (Ki, nM)	κ -Opioid Receptor (Ki, nM)	Selectivity (μ/δ)	Reference
UFP-512	High Affinity	Low Affinity	Low Affinity	High	
Dmt-Tic-OH	0.022	3300	-	150,000	
N-Me-Dmt-Tic-OH	0.2	>10000	-	>50,000	

Table 3: Functional Activity of **UFP-512**

Assay	Parameter	Value	Cell Line	Reference
cAMP Accumulation	EC50	Potent	HEK293	
cAMP Accumulation	E _{max}	Full Agonist	HEK293	

Mechanism of Action and Signaling Pathways

UFP-512 exerts its effects by activating δ -opioid receptors, which are G-protein coupled receptors (GPCRs). Upon activation, the receptor initiates a cascade of intracellular signaling events.



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Figure 1: Simplified signaling pathway of **UFP-512** via the δ -opioid receptor.

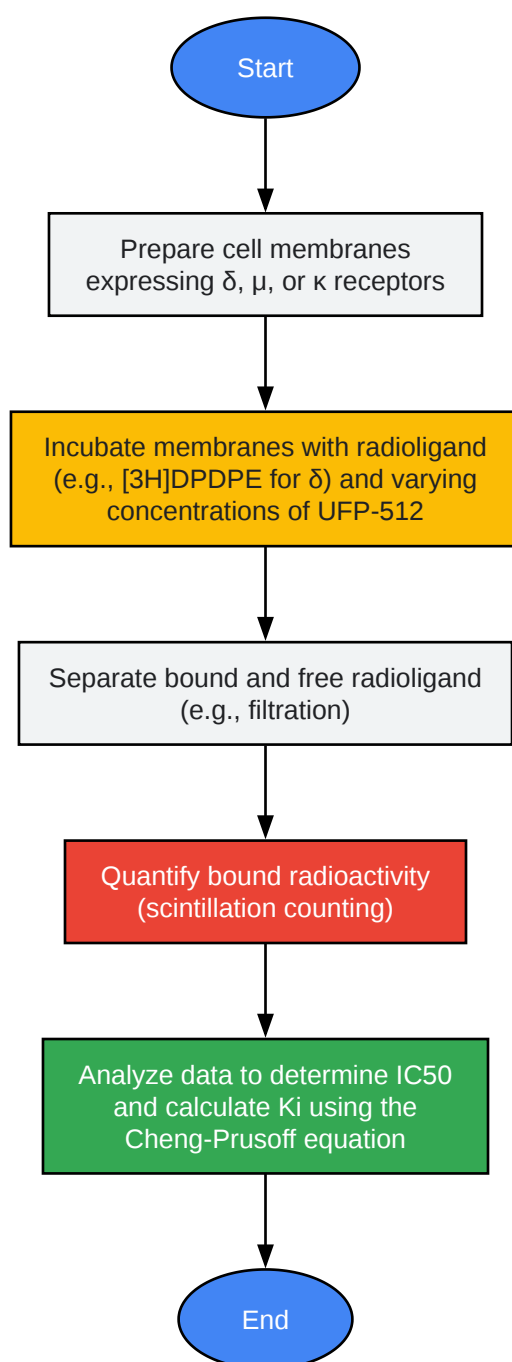
Key signaling events initiated by **UFP-512** include:

- Inhibition of Adenylyl Cyclase: Activation of the inhibitory G-protein (Gi/o) leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
- Activation of PI3K/Akt Pathway: **UFP-512** has been shown to activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.
- Modulation of MAP Kinase Pathways: **UFP-512** can induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
- Activation of Nrf2: **UFP-512** can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that plays a key role in the antioxidant response.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (K_i) Determination

This protocol is a generalized procedure for determining the binding affinity of **UFP-512** to opioid receptors.



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Figure 2: Workflow for a radioligand binding assay.

- **Membrane Preparation:** Homogenize cells or tissues expressing the opioid receptor of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
- **Binding Reaction:** In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]DPDPE for δ-receptors), and a range of concentrations of **UFP-512**.
- **Incubation:** Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
- **Separation:** Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- **Quantification:** Measure the radioactivity retained on the filters using a scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding against the logarithm of the **UFP-512** concentration to determine the IC₅₀ value. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

cAMP Accumulation Assay for Functional Activity (EC₅₀)

This protocol outlines a method to assess the functional agonist activity of **UFP-512** by measuring its effect on cAMP levels.

- **Cell Culture:** Plate cells expressing the δ-opioid receptor (e.g., HEK293 or CHO cells) in a 96-well plate and grow to confluence.
- **Pre-treatment:** Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- **Stimulation:** Add varying concentrations of **UFP-512** to the cells and stimulate adenylyl cyclase with forskolin.

- **Lysis and Detection:** Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or TR-FRET based).
- **Data Analysis:** Plot the cAMP concentration against the logarithm of the **UFP-512** concentration to generate a dose-response curve and determine the EC50 and Emax values.

ERK1/2 Phosphorylation Assay

This protocol describes a general method to measure the effect of **UFP-512** on ERK1/2 phosphorylation.

- **Cell Culture and Starvation:** Plate cells in a 96-well plate and, once confluent, serum-starve them for a defined period (e.g., 24 hours) to reduce basal ERK phosphorylation.
- **Agonist Treatment:** Treat the cells with various concentrations of **UFP-512** for a short duration (e.g., 5-10 minutes).
- **Cell Lysis:** Lyse the cells to extract the proteins.
- **Detection:** Measure the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 using an immunoassay method such as Western blotting, ELISA, or In-Cell Western.
- **Data Analysis:** Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against the logarithm of the **UFP-512** concentration to determine the potency and efficacy of ERK activation.

In Vivo Applications and Future Directions

In vivo studies have demonstrated that **UFP-512** exhibits significant antinociceptive effects in models of inflammatory and neuropathic pain. Furthermore, it has shown promise in preclinical models of anxiety and depression, suggesting its potential as a novel therapeutic for mood disorders. The lack of tolerance development observed in some studies with chronic administration is a particularly encouraging finding.

Future research will likely focus on further elucidating the downstream signaling pathways of **UFP-512**, exploring its therapeutic potential in a wider range of disease models, and

developing analogues with improved pharmacokinetic properties for clinical development. The high selectivity of **UFP-512** for the δ -opioid receptor makes it an invaluable tool for dissecting the physiological roles of this receptor and a promising lead compound for the development of next-generation therapeutics.

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References

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